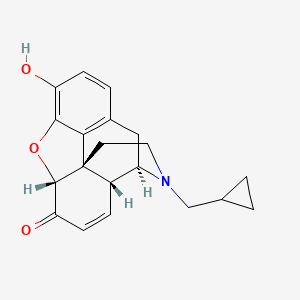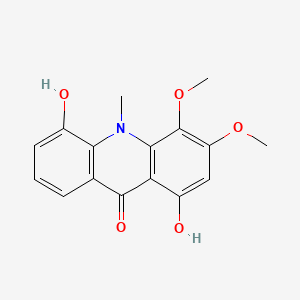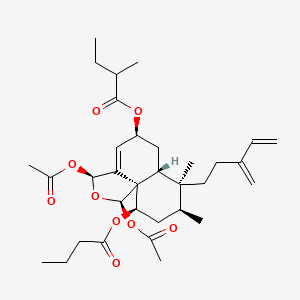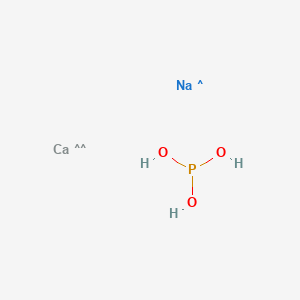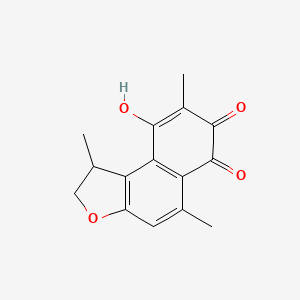
Thespesone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thespesone is a natural product found in Thespesia populnea with data available.
Scientific Research Applications
Thespesone in Diabetes Mellitus Research
Thespesone, a pyranonapthaquinone isolated from Thespesia populnea, has been studied for its potential in treating diabetes mellitus. Research indicates that a complex of thespesone with vanadium (TVa) can significantly lower plasma glucose and serum cholesterol levels in alloxan-induced diabetic rats. This suggests thespesone's insulin mimetic potential and its potential utility in diabetes treatment (Mohini et al., 2012). Further, another study characterizing thespesone from Thespesia populnea showed its effect in reducing insulin resistance in Type-II diabetes mellitus animals, thus indicating its usefulness in managing this condition (Phanse, Patil, & Abbulu, 2015).
Thespesone in Cancer Research
The total synthesis and evaluation of the anticancer activities of thespesone and its enantiomers have been conducted. It was found that (-)-(S)-thespesone was more effective against a panel of six cancer cell lines, including multiresistant ones, compared to its (+)-enantiomer and thymoquinone. This indicates thespesone's potential as a natural antitumoral agent (Breyer, Effenberger-Neidnicht, & Schobert, 2010).
Other Notable Research on Thespesone
Thespesone has also been isolated from the red heartwood of Thespesia populnea, along with other sesquiterpene quinones. The discovery of new compounds like thespesenone and dehydrooxoperezinone-6-methyl ether highlights thespesone's significance in the exploration of natural products (Puckhaber & Stipanovic, 2004).
properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
9-hydroxy-1,5,8-trimethyl-1,2-dihydrobenzo[e][1]benzofuran-6,7-dione |
InChI |
InChI=1S/C15H14O4/c1-6-4-9-10(7(2)5-19-9)12-11(6)15(18)14(17)8(3)13(12)16/h4,7,16H,5H2,1-3H3 |
InChI Key |
NBWHNPKICLVSGW-UHFFFAOYSA-N |
SMILES |
CC1COC2=C1C3=C(C(=C2)C)C(=O)C(=O)C(=C3O)C |
Canonical SMILES |
CC1COC2=C1C3=C(C(=C2)C)C(=O)C(=O)C(=C3O)C |
synonyms |
thespesone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



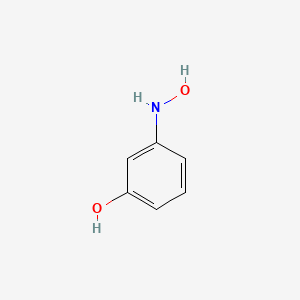
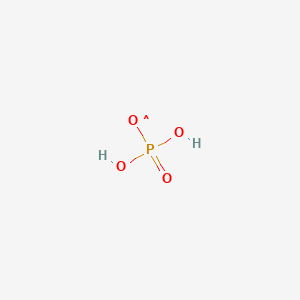
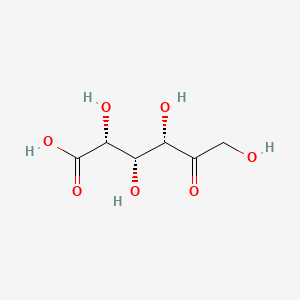

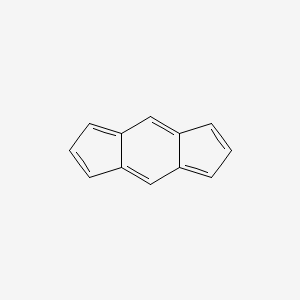
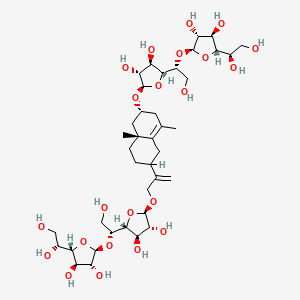
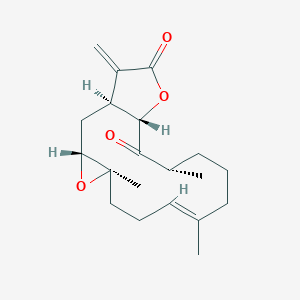
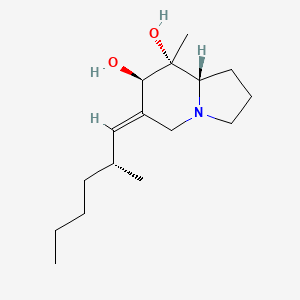
![(7E)-7-[(E)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1235724.png)

